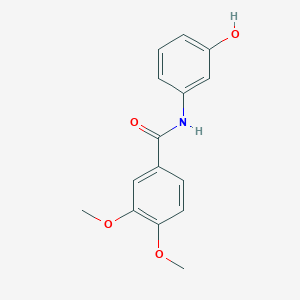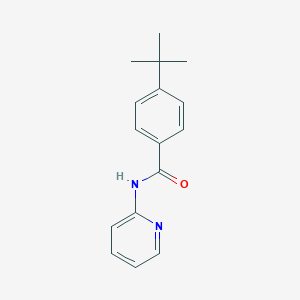
4-tert-butyl-N-pyridin-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-pyridin-2-ylbenzamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of drugs known as kinase inhibitors, which are widely used in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases.
Mechanism Of Action
4-tert-butyl-N-pyridin-2-ylbenzamide works by inhibiting the activity of various kinases involved in immune cell signaling. Specifically, 4-tert-butyl-N-pyridin-2-ylbenzamide inhibits the activity of BTK, ITK, and TXK, which are involved in the regulation of B-cell receptor signaling, T-cell receptor signaling, and cytokine receptor signaling, respectively. By inhibiting these kinases, 4-tert-butyl-N-pyridin-2-ylbenzamide can modulate immune cell function and reduce inflammation.
Biochemical And Physiological Effects
4-tert-butyl-N-pyridin-2-ylbenzamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation of B-cell malignancies, reduce the production of pro-inflammatory cytokines, and modulate immune cell function. Additionally, 4-tert-butyl-N-pyridin-2-ylbenzamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-tert-butyl-N-pyridin-2-ylbenzamide is its specificity for BTK, ITK, and TXK. This specificity allows for the modulation of immune cell function without affecting other kinases, reducing the risk of off-target effects. Additionally, 4-tert-butyl-N-pyridin-2-ylbenzamide has been shown to be effective in preclinical studies, making it a promising candidate for further development.
One of the limitations of 4-tert-butyl-N-pyridin-2-ylbenzamide is its relative novelty, with limited clinical data available. Additionally, 4-tert-butyl-N-pyridin-2-ylbenzamide's mechanism of action may not be effective in all diseases, limiting its potential therapeutic applications.
Future Directions
There are several potential future directions for the development of 4-tert-butyl-N-pyridin-2-ylbenzamide. One potential application is in the treatment of autoimmune disorders, where the modulation of immune cell function may be beneficial. Additionally, 4-tert-butyl-N-pyridin-2-ylbenzamide may have applications in the treatment of inflammatory diseases, where the reduction of pro-inflammatory cytokines may be beneficial. Finally, further research is needed to fully understand 4-tert-butyl-N-pyridin-2-ylbenzamide's mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 4-tert-butyl-N-pyridin-2-ylbenzamide involves several steps, including the reaction of 4-aminopyridine with 4-tert-butylbenzoyl chloride to yield 4-tert-butyl-N-pyridin-2-ylbenzamide. The compound is then purified using column chromatography to obtain the final product. The synthesis of 4-tert-butyl-N-pyridin-2-ylbenzamide is relatively straightforward and can be accomplished using standard laboratory techniques.
Scientific Research Applications
4-tert-butyl-N-pyridin-2-ylbenzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit various kinases, including BTK, ITK, and TXK, which are involved in the regulation of immune cell function. 4-tert-butyl-N-pyridin-2-ylbenzamide has been shown to be effective in the treatment of various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.
properties
CAS RN |
349407-91-6 |
|---|---|
Product Name |
4-tert-butyl-N-pyridin-2-ylbenzamide |
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
4-tert-butyl-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)13-9-7-12(8-10-13)15(19)18-14-6-4-5-11-17-14/h4-11H,1-3H3,(H,17,18,19) |
InChI Key |
QBIUSEXCAPEVCP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



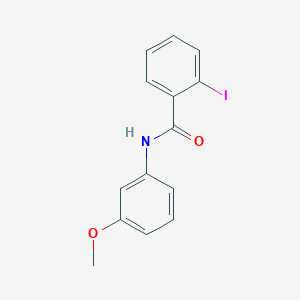
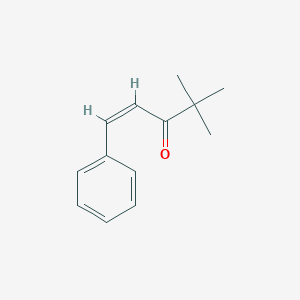
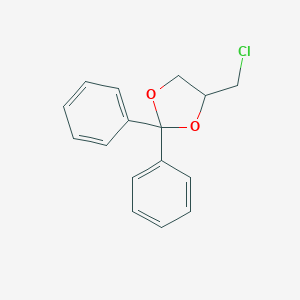
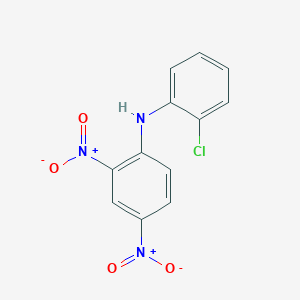
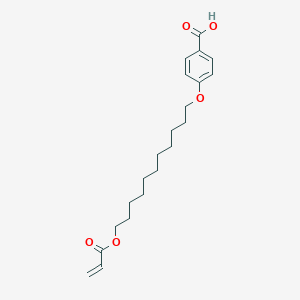
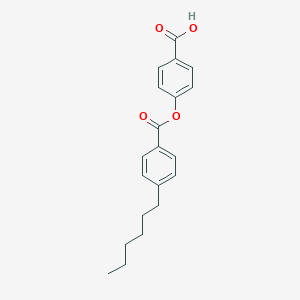
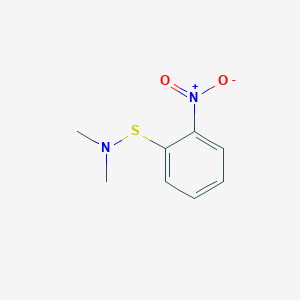
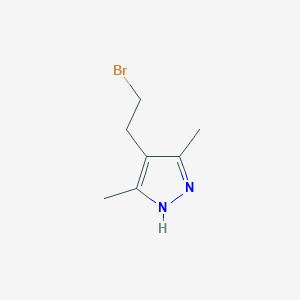
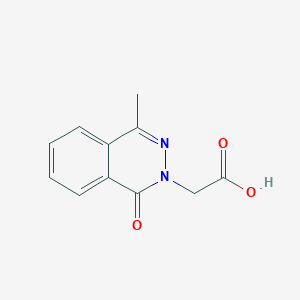
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B187623.png)
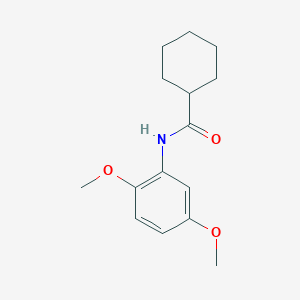
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
